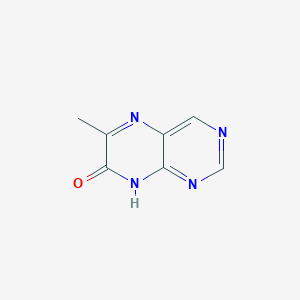

6-methyl-8H-pteridin-7-one

説明

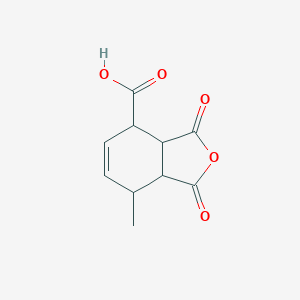

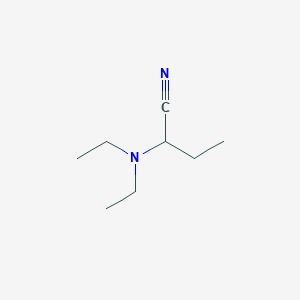

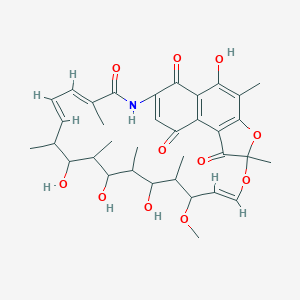

6-Methyl-8H-pteridin-7-one, also known as 6-Methyl-7(8H)-pteridinone, is a chemical compound with the molecular formula C7H6N4O . It has a molar mass of 162.15 .

Molecular Structure Analysis

The molecular structure of 6-methyl-8H-pteridin-7-one has been studied in the context of its derivatives targeting FMS-like tyrosine kinase-3 (FLT3) and its D835Y mutant . Another study has also reported the design and synthesis of a series of pteridin-7(8H)-one derivatives as dual CDK4/6 inhibitors .Chemical Reactions Analysis

In terms of chemical reactions, pteridin-7(8H)-one derivatives have been studied for their ability to suppress the phosphorylation of FLT3 and its downstream pathways . Another study has reported the design and synthesis of a series of pteridin-7(8H)-one derivatives as dual CDK4/6 inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-methyl-8H-pteridin-7-one include a predicted density of 1.56±0.1 g/cm3 . The compound has a molar mass of 162.15 .科学的研究の応用

1. Application in Cancer Therapeutics

6-methyl-8H-pteridin-7-one analogues have been studied for their potential in cancer treatment, particularly as cyclin-dependent kinase 4/6 (CDK4/6) inhibitors. These compounds, particularly compound 7s, have shown remarkable antiproliferative activities against various cancer cell lines, surpassing the effects of known anticancer drug Palbociclib. Compound 7s also demonstrated the ability to induce cell cycle arrest and apoptosis in HeLa cells, highlighting its promise as a novel CDK4/6 inhibitor for potential cancer therapy (Qiu Li et al., 2021).

2. Potential in Synthesis of Naturally Occurring Pteridine Derivatives

The conversion of the side chain of pteridines is an important process for synthesizing naturally occurring pteridine derivatives. For example, the 6-methyl group in 6-methylpterin can be converted into a formyl group, leading to the production of folic acid, a vital growth cofactor in the human body. This underscores the relevance of 6-methyl-8H-pteridin-7-one in the synthesis of biologically significant compounds (Y. Kim et al., 2002).

3. Addressing Neglected Diseases like Visceral Leishmaniasis

In the search for effective treatments against visceral leishmaniasis, derivatives of 6-methyl-8H-pteridin-7-one have been explored. Studies have involved in silico screening and biological evaluation of selective pteridine reductase inhibitors targeting this disease. Such research offers insights into novel compounds that could serve as valuable pharmacological tools against neglected diseases (J. Kaur et al., 2010).

4. Role in Antagonizing Serotonin Receptors

Compounds containing the 6-methyl-8H-pteridin-7-one structure have been synthesized and evaluated for their activity as antagonists of serotonin 5-HT6 receptors. These studies have contributed to understanding the structure-activity relationships in this area and have potential implications in the development of drugs targeting serotonin receptors (Александр Васильевич Иващенко et al., 2012).

5. Contribution to Fluorescence Studies in Nucleosides

Fluorescent adenosine analogs synthesized from 6-methyl-8H-pteridin-7-one have been utilized for fluorescence studies in DNA. These compounds, when incorporated into oligonucleotides, have demonstrated potential for providing insights into DNA structure and its interactions with other molecules, thus contributing to the field of molecular biology and genetics (M. Hawkins et al., 2001).

6. Discovery of Novel Inhibitors for Targeted Cancer Therapy

Research on 6-methyl-8H-pteridin-7-one-based compounds has led to the discovery of novel inhibitors targeting specific mutations in cancer therapy, such as the EGFR T790M variant. This highlights the compound's potential in developing targeted therapies for specific cancer types, addressing a critical need in oncology (Wei Zhou et al., 2013).

作用機序

The mechanism of action of pteridin-7(8H)-one derivatives involves the suppression of the phosphorylation of FLT3 and its downstream pathways, thereby inducing G0/G1 cell cycle arrest and apoptosis in acute myeloid leukemia (AML) cells . Another study has reported that a compound derived from pteridin-7(8H)-one exhibited significant inhibitory activity against CDK4 and CDK6 .

特性

IUPAC Name |

6-methyl-8H-pteridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c1-4-7(12)11-6-5(10-4)2-8-3-9-6/h2-3H,1H3,(H,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBXWMJKXGKDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CN=CN=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-8H-pteridin-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)